Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate typically involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate. This reaction produces ethyl 2-ethoxy-6-methylnicotinoylacetate, which is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in hydrobromic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxy-6-methylpyridine-3-carboxylate: A precursor in the synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate.
3-bromo-acetyl-6-methyl-2-pyridone: An intermediate in the synthesis process.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its fused ring system, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- Melting Point : 190-191 °C
- CAS Number : 69539-64-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The key steps often include:
- Formation of the furo[3,2-b]pyridine core.
- Introduction of the ethyl carboxylate group via esterification.
- Amination at the 2-position.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of related pyridine derivatives. For instance, compounds derived from thieno[3,2-b]pyridines have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells (MCF-12A) .
Compound | Cell Line | GI50 (μM) | Effect on Non-Tumorigenic Cells |
---|---|---|---|
2e | MDA-MB-231 | 13 | Minimal effect |
2f | MDA-MB-468 | TBD | Minimal effect |
The mechanism of action appears to involve cell cycle arrest and reduced cell proliferation, particularly affecting the G0/G1 and S phases .
Adenosine Receptor Affinity
Another area of interest is the interaction of pyridine derivatives with adenosine receptors. Research has shown that certain structural modifications can enhance selectivity and potency at human A3 adenosine receptors. For example, derivatives with specific substitutions at the 4 and 6 positions exhibit enhanced binding affinities .
Compound | Ki (nM) | Selectivity Ratio |
---|---|---|
Ethyl derivative A | 20 | >5200 |
Propyl derivative B | 18.9 | >1000 |
This indicates that this compound could potentially be optimized for receptor-specific activity through targeted modifications.
Case Studies
- Antitumor Efficacy in Vivo : In an in ovo chick chorioallantoic membrane model, a related compound demonstrated significant tumor size reduction when grafted with MDA-MB-231 cells, underscoring its potential for further development as an anticancer agent .
- Structure–Activity Relationships : A comprehensive study on pyridine derivatives revealed that specific functional groups significantly influence their biological activity, particularly in terms of receptor binding and selectivity .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)8-9-7(16-10(8)12)4-6(2)5-13-9/h4-5H,3,12H2,1-2H3 |
InChI Key |
MWJZXZLABCWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)C)N |
Origin of Product |
United States |
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